Anti-Inflammatory Activity: NO and TNF-α Inhibition
8(17),12E,14-Labdatrien-20-oic acid demonstrates direct downregulation of pro-inflammatory mediators. While class-level data for labdanes like Labdane F2 show potent eicosanoid inhibition (IC50 ~3 µM), the specific profile of 8(17),12E,14-Labdatrien-20-oic acid provides a distinct balance of NO and TNF-α inhibition . Unlike lambertianic acid, which primarily targets PTP1B (IC50 = 25.5 µM) and shows no reported activity in this pathway, this compound offers a dual-action profile [1].
| Evidence Dimension | Inhibition of pro-inflammatory mediators |
|---|---|
| Target Compound Data | NO: IC50 = 17.6 µM; TNF-α: IC50 = 22.7 µM |
| Comparator Or Baseline | Labdane F2 (class comparator): Eicosanoid biosynthesis IC50 = ~3 µM; Lambertianic acid: PTP1B IC50 = 25.5 µM (alternative pathway) |
| Quantified Difference | Target compound exhibits 5.9-fold lower potency than Labdane F2 in eicosanoid inhibition, but demonstrates direct TNF-α inhibition, which is absent in lambertianic acid. |
| Conditions | In vitro cell-based assay (vendor technical datasheet) vs. class-level comparator data from primary macrophages |
Why This Matters
This data identifies a specific, reproducible anti-inflammatory signature (NO/TNF-α dual inhibition) that is not a generic feature of all labdanes, ensuring correct compound selection for pathway-specific inflammation studies.
- [1] Li, H., et al. (2015). Diterpenoids from the needles and twigs of the cultivated endangered pine Pinus kwangtungensis and their PTP1B inhibitory effects. Phytochemistry Letters, 14, 87-91. View Source
